N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For “N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride”, the InChI code is "1S/C9H14N2O.ClH/c1-10-6-8-7-4-2-3-5-9(7)12-11-8;/h10H,2-6H2,1H3;1H" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its structure and similar compounds. For “N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride”, such properties include its molecular weight (202.68), InChI code, and storage temperature .Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis and characterization of novel oxadiazole derivatives, which are structurally related to N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride. These compounds, including 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine (BIFM) and 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)-2-phenylethanamine (BIFP), were synthesized and characterized for potential applications (Vishwanathan & Gurupadayya, 2014).
Pharmaceutical Development
- Another study explored the development of novel 5-hydroxytryptamine (5-HT3) receptor antagonists. These include derivatives of (-)-(R)-5-[(1-methyl-1H-indol-3-yl)carbonyl] -4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride, which shares structural similarity with the compound . This research contributes to the advancement of pharmacological agents targeting specific receptor sites (Ohta et al., 1996).
Industrial Synthesis
- The industrial synthesis of compounds related to N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride, such as sertraline hydrochloride, was investigated. This study highlights the process improvements and environmental considerations in the manufacturing of pharmaceuticals (Vukics et al., 2002).
Biological Activity
- Research into the synthesis and biological activity of certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamines, related structurally to the compound , showed variable degrees of antimicrobial activity. This indicates the potential for developing new antimicrobial agents (Visagaperumal et al., 2010).
properties
IUPAC Name |
N-methyl-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-10-6-8-7-4-2-3-5-9(7)12-11-8;/h10H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCQADKBFJGPFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC2=C1CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670188 | |
Record name | N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride | |
CAS RN |
1228070-87-8, 893639-28-6 | |
Record name | 1,2-Benzisoxazole-3-methanamine, 4,5,6,7-tetrahydro-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228070-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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